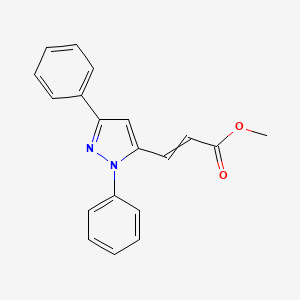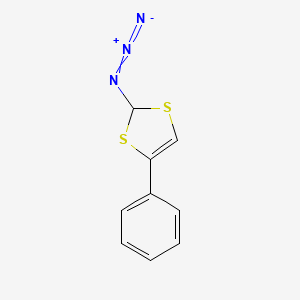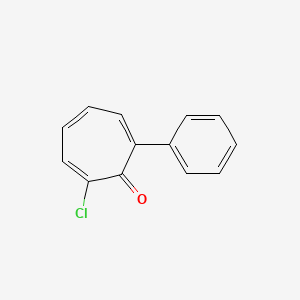
2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- is an organic compound that belongs to the class of compounds known as tropones. Tropones are characterized by a seven-membered ring with three conjugated double bonds and a ketone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- can be achieved through several methods. One common approach involves the selenium dioxide oxidation of cycloheptatriene. This method is known for its efficiency in producing high yields of the desired product . Another method involves the indirect synthesis from tropinone through a Hofmann elimination followed by bromination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of high-purity reagents and precise reaction parameters ensures the consistent quality and yield of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Applications De Recherche Scientifique
2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its role in chemical synthesis and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropone: 2,4,6-Cycloheptatrien-1-one, which lacks the chlorine and phenyl groups.
Tropolone: 2-hydroxy-2,4,6-cycloheptatrien-1-one, which features a hydroxyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom and phenyl group in 2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- distinguishes it from other tropones.
Propriétés
Numéro CAS |
90128-01-1 |
|---|---|
Formule moléculaire |
C13H9ClO |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
2-chloro-7-phenylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(13(12)15)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
GSMAZDFUYTUQTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C(C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate](/img/structure/B14387170.png)
![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)

![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)

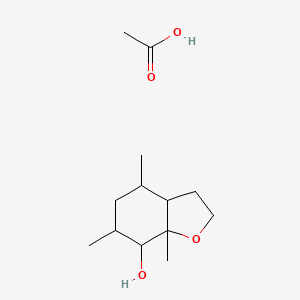
![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
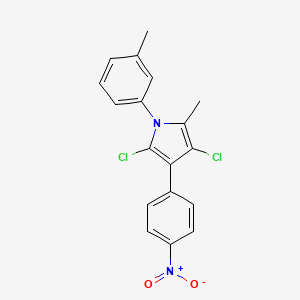
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
